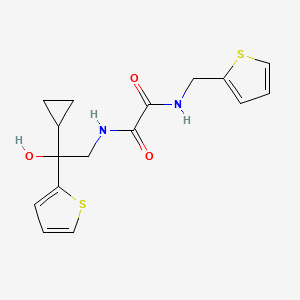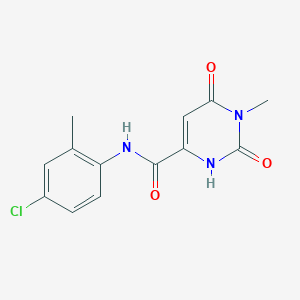
N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be analyzed using techniques such as UV-Vis, IR, and NMR spectroscopy.科学的研究の応用
Chemical Structure and Properties
The study by Trilleras et al. (2009) explores the chemical structure of compounds closely related to N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide. They focus on the crystal and molecular structures of isostructural compounds, offering insights into their electronic structures and hydrogen bonding patterns, which are significant for understanding the properties of similar compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Analgesic Properties
Ukrainets et al. (2015) explored the chemical modification of pyrido[1,2-a]pyrimidine nucleus to optimize biological properties, potentially relevant for the compound . Their research highlights the synthesis process and the analgesic properties of derivatives, providing a context for understanding similar compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Anti-inflammatory and Analgesic Activities
The research by Muralidharan, James Raja, and Asha Deepti (2019) delves into the synthesis of pyrimidine derivatives, including compounds structurally similar to the compound . They studied their anti-inflammatory and analgesic activities, highlighting the role of substituents in these activities (Muralidharan, James Raja, & Asha Deepti, 2019).
Crystal Structures and Anticonvulsant Properties
Kubicki, Bassyouni, and Codding (2000) researched the crystal structures of anticonvulsant enaminones, providing insights into molecular configurations that are essential for understanding the structural dynamics of similar compounds, including N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (Kubicki, Bassyouni, & Codding, 2000).
Antifungal Activities
Konno et al. (1989) synthesized 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines and evaluated their antifungal activity. This research provides a basis for understanding the potential biological activities of pyrimidine-based compounds, including the compound of interest (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Antimicrobial Activities
Kolisnyk et al. (2015) conducted a study on the synthesis and antimicrobial activity of dihydrothieno[2,3-d]pyrimidine derivatives. Their research contributes to the understanding of the antimicrobial potential of related pyrimidine compounds (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
HIV Inhibitors
Monteagudo et al. (2007) explored the metabolism and disposition of HIV integrase inhibitors, providing a framework for understanding how similar compounds might interact within biological systems (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
Antibacterial and Antifungal Agents
Desai, Dodiya, and Shihora (2011) synthesized and evaluated a series of compounds for antibacterial and antifungal activities. Their research provides insight into the potential use of related pyrimidine derivatives as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
NF-kappaB and AP-1 Gene Expression Inhibitors
Palanki et al. (2000) investigated compounds that inhibit NF-kappaB and AP-1 gene expression, contributing to an understanding of how similar pyrimidine derivatives might affect gene expression (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. They also provide recommendations on how to handle and store the compound safely.
将来の方向性
This involves predicting or proposing future research directions. For example, if the compound is a drug, future studies could involve improving its efficacy, reducing its side effects, or testing it in clinical trials.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-7-5-8(14)3-4-9(7)15-12(19)10-6-11(18)17(2)13(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQKMIAOAZWSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=O)N(C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

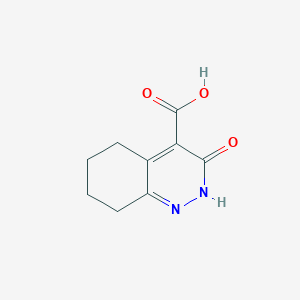
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2639849.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B2639850.png)
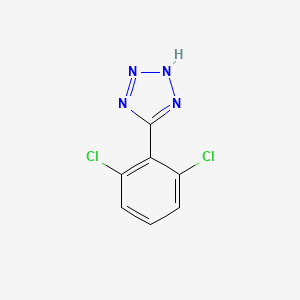
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2639853.png)
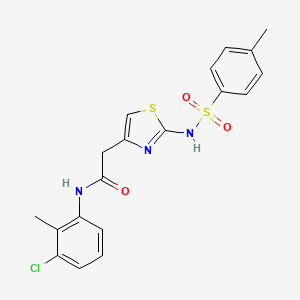
![1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2639858.png)
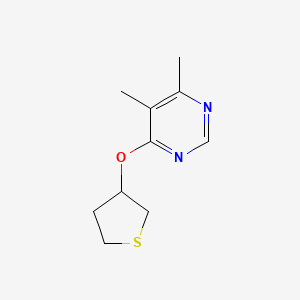
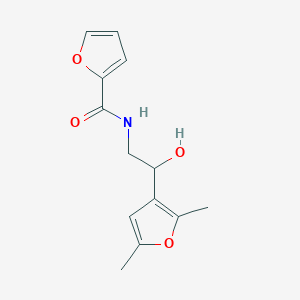
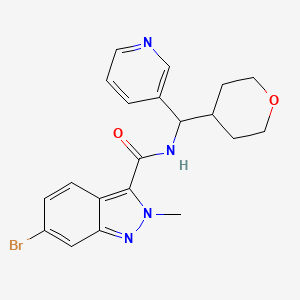
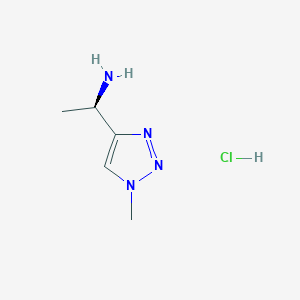
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea](/img/structure/B2639867.png)
![8-Hydroxy-6-azaspiro[3.5]nonan-5-one](/img/structure/B2639868.png)
